4-(Cyclohex-1-en-1-yl)biphenyl
Description
4-(Cyclohex-1-en-1-yl)biphenyl is a bicyclic organic compound comprising a biphenyl moiety (two benzene rings connected by a single bond) substituted with a cyclohexene ring at the para position. The cyclohexene ring introduces a non-planar, partially saturated structure, which influences the compound’s electronic and steric properties. The biphenyl group enhances π-conjugation, making the compound relevant in materials science and pharmaceutical intermediates .
Properties
CAS No. |
5452-64-2 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-phenylbenzene |
InChI |
InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-9,11-14H,2,5-6,10H2 |
InChI Key |
VIYQGOISILNEEU-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Other CAS No. |
5452-64-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Analysis
Conformational Analysis
- Cyclohexene Puckering : Cremer-Pople parameters for cyclohexene rings in analogs (e.g., θ = 109.9–112.8°) indicate moderate puckering, closer to a boat conformation than chair .
- Bond Lengths : C–C bonds in the cyclohexene ring average 1.51–1.53 Å (e.g., C20–C25: 1.528 Å), shorter than typical single bonds due to partial double-bond character .
Stability and Reactivity
- Oxidative Stability : The absence of electron-donating groups in this compound may limit its oxidative stability compared to hydroxyl- or methoxy-substituted analogs (e.g., ’s 4-(4-hydroxyphenyl)cyclohexan-1-one) .
- Synthetic Flexibility : The compound’s structure allows functionalization at the biphenyl or cyclohexene positions, as seen in ’s pyrrole derivative, which introduces a tosyl group for further reactivity .
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